![molecular formula C8H8N2O B1425187 (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 1269479-13-1](/img/structure/B1425187.png)

(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Übersicht

Beschreibung

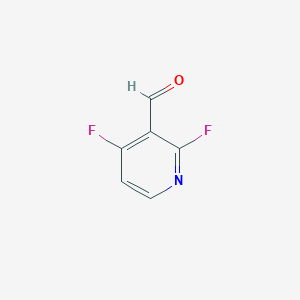

“(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It is a white solid and has a molecular weight of 148.16 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-2-ylmethanol .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The 5-position of 1H-pyrrolo[2,3-b]pyridine, which is close to G485, was modified with a group that could provide a hydrogen bond acceptor of suitable size .

Molecular Structure Analysis

The InChI code for “(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is 1S/C8H8N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-4,11H,5H2,(H,9,10) . The key for this InChI code is XNNPFSSPGFCLLA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is a white solid with a molecular weight of 148.16 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-2-ylmethanol .

Wissenschaftliche Forschungsanwendungen

FGFR Inhibitors in Cancer Therapy

This compound has been utilized in the design of derivatives that act as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which are important in cancer therapy. Specifically, they have shown potent anti-proliferative activity against liver cancer cells (Hep3B) .

TNIK Inhibition for Cancer Treatment

The 1H-pyrrolo[2,3-b]pyridine scaffold has been found to have high inhibition on Traf2- and Nck-interacting kinase (TNIK), which is involved in colorectal cancer. Compounds designed around this scaffold have shown potent TNIK inhibition, which is promising for cancer treatment .

PI3K/Akt/mTOR Pathway Targeting

This pathway is critical in controlling tumor growth and proliferation, making it a significant target for cancer treatment. The compound has been part of research to develop PI3K/mTOR dual inhibitors, aiming for better curative effects and lower toxicity .

Carbonic Anhydrase IX Inhibition

Derivatives of this compound have been introduced as inhibitors of carbonic anhydrase IX, a protein associated with tumor aggressiveness and poor prognosis in cancer patients .

Human Neutrophil Elastase (HNE) Targeting

Research has also explored the use of 1H-pyrrolo[2,3-b]pyridine as a scaffold in targeting HNE, an enzyme implicated in various inflammatory diseases .

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

In pharmacology, derivatives of this compound have been synthesized as novel and selective antagonists for TRPV3, a potential target for pain and inflammation treatment .

Wirkmechanismus

Target of Action

The primary targets of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol affects several biochemical pathways. The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Eigenschaften

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNPFSSPGFCLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)

![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)

![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine](/img/structure/B1425123.png)

![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1425124.png)